tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate, also known as (R)-tert-butyl 3-((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate, is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is classified as an organic sulfur compound and is notable for its applications in organic synthesis, particularly in the field of medicinal chemistry and drug development. Its structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, along with a tert-butyl group and a methylsulfonyl moiety.
The synthesis of tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride in the presence of a base, such as triethylamine.
The molecular structure of tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate can be described using various chemical notations:
InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-6-5-9(7-12)8-16-18(4,14)15/h9H,5-8H2,1-4H3
XFRHYGNZDGDQST-UHFFFAOYSA-N
CC(C)(C)OC(=O)N1CCC(C1)COS(=O)(=O)C
The structure features:
tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate primarily involves its role in organic synthesis as an intermediate or protecting group. In metabolic studies, it has been shown to undergo transformations mediated by cytochrome P450 enzymes, which are crucial for drug metabolism . The compound's reactivity allows it to facilitate complex synthetic pathways leading to biologically active molecules.
The physical and chemical properties of tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Density | |
Boiling Point | |
Flash Point | |
Refractive Index | |
Solubility | Soluble in organic solvents like dichloromethane |
Safety considerations indicate that it is toxic if swallowed and should be handled with care .
tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate has several scientific applications:
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: